Karaviloside XI
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Overview
Description
Preparation Methods
Karaviloside XI can be extracted from the roots of Momordica charantia using methanol . The extraction process involves drying the roots, grinding them into a fine powder, and then using methanol as a solvent to extract the glycosides. The methanol extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Karaviloside XI undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Karaviloside XI exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK) and the stimulation of glucose transporter type 4 (GLUT4) translocation to the cell membrane . This mechanism enhances glucose uptake in cells, thereby lowering blood glucose levels. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Karaviloside XI is unique among cucurbitane triterpenoid glycosides due to its specific structure and biological activities. Similar compounds include:
Karaviloside I, II, III, and V: These compounds share a similar cucurbitane triterpenoid structure but differ in their glycoside moieties and biological activities.
Momordicoside L and A: These compounds are also found in Momordica charantia and have similar hypoglycemic and anti-inflammatory properties.
Charantoside XV: Another cucurbitane triterpenoid glycoside with notable biological activities.
This compound stands out due to its potent hypoglycemic effects and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C36H60O10 |
---|---|
Molecular Weight |
652.9 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O10/c1-19(16-21(38)29(42)32(4,5)43)20-10-12-34(7)23-11-13-36-24(35(23,18-44-36)15-14-33(20,34)6)8-9-25(31(36,2)3)46-30-28(41)27(40)26(39)22(17-37)45-30/h11,13,19-30,37-43H,8-10,12,14-18H2,1-7H3/t19-,20-,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,33-,34+,35+,36-/m1/s1 |
InChI Key |
PEINIOPDXITOFS-TWWORFEVSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C |
Canonical SMILES |
CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
Origin of Product |
United States |
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